1-(3-Methoxy-4-nitrophenyl)piperidine
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Overview
Description
“1-(3-Methoxy-4-nitrophenyl)piperidine” is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound has a molecular weight of 280.28 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H16N2O5/c1-20-12-8-10 (2-3-11 (12)15 (18)19)14-6-4-9 (5-7-14)13 (16)17/h2-3,8-9H,4-7H2,1H3, (H,16,17)
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 217 - 219 degrees Celsius .Scientific Research Applications
Kinetic Studies in Organic Chemistry
Research on compounds structurally related to 1-(3-Methoxy-4-nitrophenyl)piperidine, such as 3-methoxyphenyl 4-nitrophenyl thionocarbonates, has contributed to understanding the kinetics and mechanisms in organic reactions. Studies have explored the reaction dynamics of these compounds with secondary alicyclic amines, providing insights into reaction rates and the influence of different substituents and solvents on these processes (Castro et al., 2001).
Synthesis and Characterization in Chemistry
The synthesis and characterization of compounds similar to this compound, such as 2-methoxydiphenidine (MXP), have been crucial in analytical chemistry. These studies not only involve the synthesis of these compounds but also the differentiation from their isomers using various analytical techniques, which is essential for understanding their chemical properties and potential applications (McLaughlin et al., 2016).
Reactions in Different Solvents
The study of reactions of compounds like p-nitrophenyl acetate with piperidine in different solvents, including ionic liquids, provides valuable data on medium effects on reaction rates. This research is significant for understanding how different solvents can influence the outcomes of chemical reactions, which is vital for various applications in synthesis and industrial chemistry (Millán et al., 2013).
Antimicrobial Applications
Piperidine derivatives, closely related to this compound, have been synthesized and tested for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria and other pathogens (Saify & Vaid, 1998).
Pharmacological Activity
Research into the pharmacological activity of stereoisomers of compounds structurally related to this compound, such as 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, helps in understanding the relationship between molecular structure and biological activity. This area of research is vital for drug development, particularly in designing molecules with specific therapeutic effects (Muto et al., 1988).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, not eating, drinking, or smoking when using this product, and using it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-12-9-10(5-6-11(12)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHAQSTCCPYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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